molecular formula C8H5ClF2 B13558412 2-Chloro-1,4-difluoro-3-vinylbenzene

2-Chloro-1,4-difluoro-3-vinylbenzene

Cat. No.: B13558412
M. Wt: 174.57 g/mol
InChI Key: GRDXQAJSGOUBSJ-UHFFFAOYSA-N
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Description

2-Chloro-1,4-difluoro-3-vinylbenzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,4-difluoro-3-vinylbenzene typically involves the halogenation of a benzene derivative followed by the introduction of a vinyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated and fluorinated under controlled conditions. The vinyl group can then be introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4-difluoro-3-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or fluorine gas in the presence of a catalyst.

    Heck Reaction: Palladium catalyst, base, and an alkene.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst.

Major Products

    Halogenated Derivatives: Further substitution with halogens.

    Nitrated and Sulfonated Derivatives: Products of nitration and sulfonation reactions.

    Oxidized Products: Aldehydes and carboxylic acids.

    Reduced Products: Ethyl derivatives.

Scientific Research Applications

2-Chloro-1,4-difluoro-3-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,4-difluoro-3-vinylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,4-difluoro-3-vinylbenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms, along with a vinyl group, allows for diverse chemical transformations and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C8H5ClF2

Molecular Weight

174.57 g/mol

IUPAC Name

2-chloro-3-ethenyl-1,4-difluorobenzene

InChI

InChI=1S/C8H5ClF2/c1-2-5-6(10)3-4-7(11)8(5)9/h2-4H,1H2

InChI Key

GRDXQAJSGOUBSJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1Cl)F)F

Origin of Product

United States

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